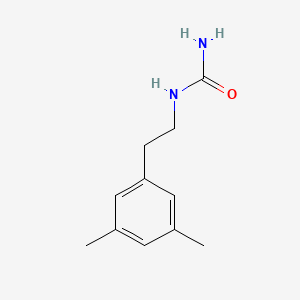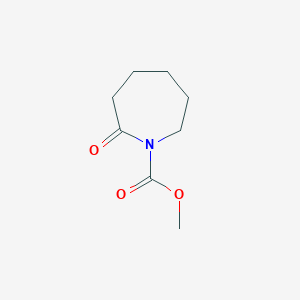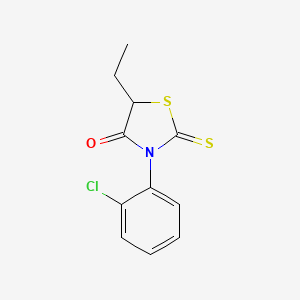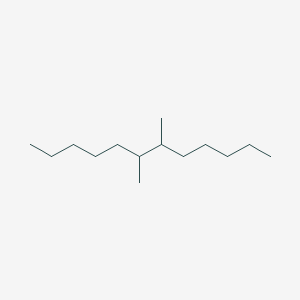
Dodecane, 6,7-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane, 6,7-dimethyl is a hydrocarbon compound with the molecular formula C14H30. It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the sixth and seventh carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecane, 6,7-dimethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. For instance, starting with a linear dodecane, selective methylation at the sixth and seventh positions can be carried out using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and the presence of hydrogen, are optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dodecane, 6,7-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Dodecane, 6,7-dimethyl has several applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in gas chromatography.
Biology: It serves as a model compound for studying the behavior of hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of dodecane, 6,7-dimethyl involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the methyl groups, which can affect the electron density and steric hindrance around the reactive sites .
Comparison with Similar Compounds
Similar Compounds
Dodecane: A linear alkane with the formula C12H26.
Hexadecane: A longer-chain alkane with the formula C16H34.
2,2,4-Trimethylpentane: A branched alkane with the formula C8H18.
Uniqueness
Dodecane, 6,7-dimethyl is unique due to its specific branching pattern, which can influence its physical and chemical properties. The presence of methyl groups at the sixth and seventh positions can affect its boiling point, melting point, and reactivity compared to its linear and other branched counterparts .
Properties
CAS No. |
20904-59-0 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
6,7-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-7-9-11-13(3)14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3 |
InChI Key |
VMMASAYFMGOBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



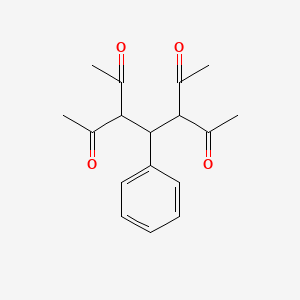



![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
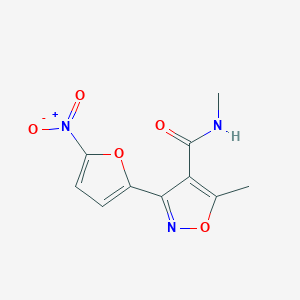
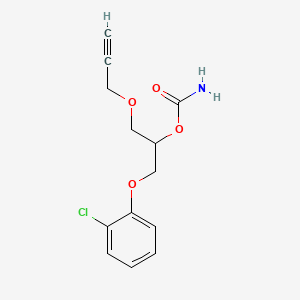
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
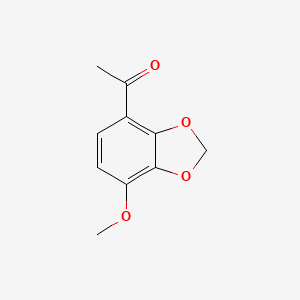
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
